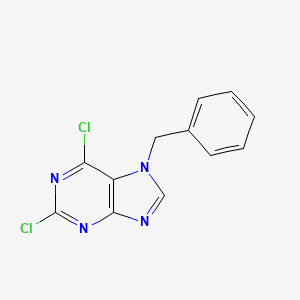

7-benzyl-2,6-dichloro-7H-purine

CAS No.: 56025-87-7

Cat. No.: VC2316720

Molecular Formula: C12H8Cl2N4

Molecular Weight: 279.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56025-87-7 |

|---|---|

| Molecular Formula | C12H8Cl2N4 |

| Molecular Weight | 279.12 g/mol |

| IUPAC Name | 7-benzyl-2,6-dichloropurine |

| Standard InChI | InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

| Standard InChI Key | XRCTVEFABOUQNI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl |

Introduction

Basic Properties and Structural Characteristics

7-Benzyl-2,6-dichloro-7H-purine consists of a purine scaffold with two chlorine atoms at positions 2 and 6, and a benzyl group attached to the nitrogen at position 7. The compound's fundamental characteristics are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 56025-87-7 |

| Molecular Formula | C12H8Cl2N4 |

| Molecular Weight | 279.12 g/mol |

| IUPAC Name | 7-benzyl-2,6-dichloro-7H-purine |

| Synonyms | 7-benzyl-2,6-dichloropurine; 7H-Purine, 2,6-dichloro-7-(phenylmethyl)- |

| SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl |

| PubChem CID | 245263 |

The compound features a heterocyclic aromatic structure with a pyrimidine ring fused to an imidazole ring, forming the purine core. The positioning of the benzyl group at the N-7 position rather than the N-9 position is a defining characteristic that distinguishes it from its isomer, 9-benzyl-2,6-dichloro-9H-purine .

Synthesis Methods

Alkylation of 2,6-dichloropurine

The primary synthetic route for obtaining 7-benzyl-2,6-dichloro-7H-purine involves the alkylation of 2,6-dichloropurine with benzyl chloride. This process typically produces both 7-substituted and 9-substituted isomers:

-

2,6-Dichloropurine is treated with potassium carbonate in N,N-dimethylformamide (DMF) and stirred under nitrogen atmosphere for approximately 20 minutes

-

Benzyl chloride is added, and the mixture is stirred for 24 hours

-

After filtration and evaporation of DMF under reduced pressure, the reaction mixture is purified by silica gel column chromatography

This reaction typically yields 9-benzyl-2,6-dichloro-9H-purine as the major product (approximately 65%) and 7-benzyl-2,6-dichloro-7H-purine as the minor product (approximately 10%) . The regioselectivity can be influenced by reaction conditions, base selection, and solvent choice.

Chemical Reactivity

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 of the purine ring in 7-benzyl-2,6-dichloro-7H-purine are susceptible to nucleophilic aromatic substitution reactions. The position-6 chlorine typically demonstrates higher reactivity than the position-2 chlorine, allowing for selective mono-substitution under controlled conditions.

Research has shown that various nucleophiles can displace these chlorine atoms:

-

Amines can form amino-substituted purines

-

Thiolates can produce thio-substituted derivatives

Reactivity with Cysteine Residues

Purine derivatives like 7-benzyl-2,6-dichloro-7H-purine can react with cysteine residues in proteins. Studies documented in patent literature suggest that these compounds can bind to reactive cysteine residues, making them potentially useful for protein modification and activity-based protein profiling .

Applications in Research

Synthetic Intermediate

7-Benzyl-2,6-dichloro-7H-purine serves as a valuable synthetic intermediate in the preparation of more complex purine derivatives. The presence of two reactive chlorine sites allows for sequential functionalization to create libraries of diversely substituted purines, which have potential applications in:

-

Development of adenosine receptor ligands

-

Synthesis of kinase inhibitors

Medicinal Chemistry

Purine derivatives structurally related to 7-benzyl-2,6-dichloro-7H-purine have demonstrated various biological activities. Research on 2,6,9-trisubstituted purine derivatives, which can be synthesized using 2,6-dichloropurines as precursors, has shown potential antitumor properties:

-

Several 2,6,9-trisubstituted purine derivatives have been evaluated for cytotoxicity against multiple cancer cell lines

-

Compounds with specific substitution patterns demonstrated promising activity compared to known anticancer drugs, with preliminary data suggesting they may induce apoptosis

Protein Labeling and Cysteine Targeting

The reactivity of purine derivatives like 7-benzyl-2,6-dichloro-7H-purine toward cysteine residues has applications in chemical biology:

-

Development of activity-based probes for protein profiling

-

Covalent modification of proteins for structural and functional studies

Patent literature describes competition assays where purine ligands including 2,6-dichloro-7-(4-nitrobenzyl)-7H-purine, structurally similar to 7-benzyl-2,6-dichloro-7H-purine, were used to study cysteine binding interactions .

| Classification Detail | Information |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302 - Harmful if swallowed |

| H315 - Causes skin irritation | |

| H319 - Causes serious eye irritation | |

| H335 - May cause respiratory irritation | |

| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 - Wear protective gloves/protective clothing/eye protection/face protection | |

| P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell | |

| P302+P352 - IF ON SKIN: Wash with plenty of soap and water | |

| P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

When working with this compound, standard laboratory safety practices should be employed, including the use of appropriate personal protective equipment, working in well-ventilated areas, and proper waste disposal.

Related Compounds and Structure-Activity Relationships

7-Benzyl-2,6-dichloro-7H-purine belongs to a family of substituted purines. Understanding its relationship to structurally similar compounds provides context for its properties and applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 7-Benzyl-2,6-dichloro-7H-purine | C12H8Cl2N4 | 279.12 | Reference compound |

| 9-Benzyl-2,6-dichloro-9H-purine | C12H8Cl2N4 | 279.12 | Benzyl at N-9 position instead of N-7 |

| 7-Benzyl-6-chloro-7H-purine | C12H9ClN4 | 244.68 | Single chlorine at position 6 |

| 7-Benzyl-2,6,8-trichloro-7H-purine | C12H7Cl3N4 | 313.60 | Additional chlorine at position 8 |

The positioning of substituents on the purine scaffold significantly influences the chemical and potentially biological properties:

-

N-7 vs. N-9 substitution affects the electronic distribution across the purine ring, influencing reactivity patterns

-

The number and position of chlorine atoms impact electrophilicity and susceptibility to nucleophilic substitution

-

Modifications to the benzyl group can modulate physical properties and potential biological activities

Studies on substituted purines have revealed that specific substitution patterns can confer various biological activities, including anticancer, antiviral, and enzyme inhibitory properties .

Analytical Characterization

Analytical methods for characterizing 7-benzyl-2,6-dichloro-7H-purine include spectroscopic techniques:

Infrared Spectroscopy

IR spectra of the compound have been recorded and archived in spectral databases. The compound's spectrum shows characteristic absorption bands that can be used for identification and structural confirmation .

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed structural information about the compound. The 1H-NMR spectrum shows characteristic signals for:

-

Aromatic protons of the benzyl group

-

Methylene protons connecting the benzyl group to the purine nitrogen

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of 7-benzyl-2,6-dichloro-7H-purine, providing additional confirmation of its structure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume